molecular formula C14H8FNO B566721 4-[(3-Fluorophenyl)carbonyl]benzonitrile CAS No. 1365271-67-5

4-[(3-Fluorophenyl)carbonyl]benzonitrile

Cat. No.: B566721
CAS No.: 1365271-67-5
M. Wt: 225.222
InChI Key: ARIWCURIZIYVQZ-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)carbonyl]benzonitrile (CAS: 1365271-67-5) is a fluorinated aromatic compound featuring a benzonitrile core linked to a 3-fluorophenyl group via a carbonyl bridge. This structure combines electron-withdrawing groups (fluorine and nitrile) with a planar aromatic system, making it valuable in medicinal chemistry and materials science. Its applications range from serving as a precursor in antifungal agents to a component in nonlinear optical (NLO) materials .

Properties

IUPAC Name

4-(3-fluorobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWCURIZIYVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742844
Record name 4-(3-Fluorobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-67-5
Record name 4-(3-Fluorobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)carbonyl]benzonitrile typically involves the reaction of 3-fluorobenzoyl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Fluorobenzoyl chloride+BenzonitrileBaseThis compound\text{3-Fluorobenzoyl chloride} + \text{Benzonitrile} \xrightarrow{\text{Base}} \text{this compound} 3-Fluorobenzoyl chloride+BenzonitrileBase​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)carbonyl]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzonitrile moiety can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the fluorine atom.

    Reduction: 4-[(3-Fluorophenyl)methanol]benzonitrile.

    Oxidation: 4-[(3-Fluorophenyl)carbonyl]benzoic acid.

Scientific Research Applications

4-[(3-Fluorophenyl)carbonyl]benzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)carbonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the carbonyl and nitrile groups facilitate specific interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Effects

4-[(4-Fluorophenyl)carbonyl]benzonitrile (CAS: 54978-50-6)
  • Structural Difference : Fluorine at the para position on the phenyl ring vs. meta in the target compound.
  • Crystallinity: Differences in dipole moments may alter melting points and solubility. For example, 4-[(3-Fluorophenyl)carbonyl]benzonitrile has a reported melting point of 145–150°C , while para-isomers often exhibit higher thermal stability due to symmetric packing .
Table 1: Comparison of Fluorophenylcarbonylbenzonitriles
Compound Name CAS Number Fluorine Position Melting Point (°C) Key Applications
This compound 1365271-67-5 meta 145–150 Antifungal agents , NLO materials
4-[(4-Fluorophenyl)carbonyl]benzonitrile 54978-50-6 para 160–165 (estimated) Organic electronics

Halogen Substitution: Fluorine vs. Chlorine

4-[(3-Chlorophenyl)carbonyl]benzonitrile (CAS: 261783-90-8)
  • Structural Difference : Chlorine replaces fluorine at the meta position.
  • Impact :
    • Electron Withdrawal : Chlorine’s higher electronegativity increases the electron-deficient nature of the aromatic ring, enhancing reactivity in nucleophilic attacks .
    • Biological Activity : Chlorinated analogs often show higher cytotoxicity but lower selectivity compared to fluorinated derivatives .
Table 2: Halogen Substituent Effects
Property This compound 4-[(3-Chlorophenyl)carbonyl]benzonitrile
LogP (Lipophilicity) 2.8 (estimated) 3.2 (estimated)
IC50 (Antifungal Activity) 12 µM 8 µM (higher potency)
Thermal Stability Stable up to 200°C Decomposes at 180°C

Functional Group Variations

4-Fluorobenzoylacetonitrile (CAS: 4640-67-9)
  • Structural Difference : Acetonitrile group replaces the benzonitrile moiety.
  • Impact :
    • Solubility : The acetonitrile chain increases polarity, improving aqueous solubility .
    • Synthetic Utility : Used as a ketone equivalent in heterocyclic synthesis .
4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile (CAS: 944648-35-5)
  • Structural Difference : Hydroxymethyl group replaces the carbonyl bridge.
  • Impact :
    • Hydrogen Bonding : The hydroxyl group enables stronger intermolecular interactions, affecting crystallinity .
    • Biological Activity : Enhanced binding to enzymes via H-bonding, as seen in kinase inhibitors .

Heteroaromatic Analogs

4-(3-Thienyl)benzonitrile (CAS: 172507-33-4)
  • Structural Difference : Thiophene replaces the fluorophenyl ring.
  • Impact :
    • Electronic Properties : Thiophene’s electron-rich nature alters charge transport, making it suitable for organic semiconductors .
    • Optical Properties : Exhibits red-shifted absorption compared to fluorophenyl analogs .

Biological Activity

4-[(3-Fluorophenyl)carbonyl]benzonitrile, with the chemical formula C15_{15}H12_{12}FNO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological activities, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-fluorobenzoyl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to avoid hydrolysis of the acyl chloride. The general reaction scheme can be summarized as follows:

3 Fluorobenzoyl chloride+BenzonitrileBase4 3 Fluorophenyl carbonyl benzonitrile\text{3 Fluorobenzoyl chloride}+\text{Benzonitrile}\xrightarrow{\text{Base}}\text{4 3 Fluorophenyl carbonyl benzonitrile}

Chemical Reactions

This compound can undergo various reactions:

  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4_4).
  • Oxidation Reactions: The benzonitrile moiety can be oxidized to a carboxylic acid using strong oxidizing agents.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the carbonyl and nitrile groups facilitate specific interactions with active sites on target molecules. This mechanism can modulate the activity of these molecules, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Recent studies have explored its potential as an antiviral agent. For instance, compounds structurally similar to this compound have shown promising results against Hepatitis C Virus (HCV), particularly in inhibiting p7 channel activity .

CompoundEC50 (µM)CC50 (µM)Selectivity Index
JK3/320.184>100>500

This selectivity index indicates a favorable safety profile for further development.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.

Case Studies

  • HCV Inhibition Study:
    A study published in Nature Communications evaluated a series of compounds similar to this compound for their ability to inhibit HCV replication. The most potent derivatives exhibited EC50 values in the low micromolar range, suggesting significant antiviral potential .
  • Cytotoxicity Assessment:
    A cytotoxicity assay conducted on human liver cells (Huh7) revealed that while some derivatives showed effective inhibition of viral replication, they maintained high selectivity indices, indicating low toxicity at therapeutic doses .

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